molecular formula C10H11Cl2NO B14073412 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14073412
M. Wt: 232.10 g/mol
InChI Key: BFDKLYJOXHNJQW-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form bonds with various biological molecules, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound is unique due to its specific functional groups and structure.

    1-(2-Amino-6-(bromomethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Amino-6-(methyl)phenyl)-2-chloropropan-1-one: Similar structure but with a methyl group instead of chloromethyl.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3

InChI Key

BFDKLYJOXHNJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1N)CCl)Cl

Origin of Product

United States

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